molecular formula C16H21F3N2O2 B8014290 tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate

Cat. No.: B8014290
M. Wt: 330.34 g/mol
InChI Key: GEONKEFMAMXRRA-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of the trifluoromethyl group in this compound further enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or aziridines.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is attached via nucleophilic substitution reactions using appropriate benzyl halides or trifluoromethylbenzylamines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine nitrogen positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, trifluoromethylbenzylamines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and infectious diseases.

    Biological Studies: It serves as a probe molecule for studying enzyme-substrate interactions and receptor binding affinities.

    Chemical Biology: The compound is utilized in chemical biology for the development of bioactive molecules and chemical probes.

    Industrial Applications: It is employed in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The azetidine ring provides structural rigidity, which is crucial for maintaining the bioactive conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((4-(trifluoromethyl)phenyl)amino)azetidine-1-carboxylate
  • tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate is unique due to its combination of the azetidine ring and the trifluoromethylbenzyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous for its use in drug development and other applications.

Properties

IUPAC Name

tert-butyl 3-[[4-(trifluoromethyl)phenyl]methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-13(10-21)20-8-11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEONKEFMAMXRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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